molecular formula C13H12BrN3O3S2 B2656191 Methyl 2-((2-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate CAS No. 394230-04-7

Methyl 2-((2-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate

Cat. No.: B2656191
CAS No.: 394230-04-7
M. Wt: 402.28
InChI Key: XJRYNOMHXNOJGJ-UHFFFAOYSA-N
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Description

Methyl 2-((2-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromophenyl group and linked to a methyl ester via a thioether and acetamide bridge. Below, we compare its structural, synthetic, and functional attributes with analogous compounds documented in recent literature.

Properties

IUPAC Name

methyl 2-[2-[[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3S2/c1-20-11(19)7-21-6-10(18)15-13-17-16-12(22-13)8-2-4-9(14)5-3-8/h2-5H,6-7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRYNOMHXNOJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((2-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate is a compound that incorporates the 1,3,4-thiadiazole moiety, which has been associated with various biological activities. This article reviews its biological activity based on current research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₈BrN₃O₂S
  • Molecular Weight : 402.3 g/mol
  • CAS Number : 13178-12-6

The presence of the 1,3,4-thiadiazole ring is significant as it contributes to the biological efficacy of the compound.

1. Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

Bacterial Strain Activity MIC (µg/mL)
Bacillus cereusModerate32.6
Escherichia coliWeak>100
Staphylococcus aureusWeak>100

In a comparative study, compounds containing a thiadiazole ring demonstrated superior antimicrobial activity compared to their oxadiazole counterparts .

2. Anticancer Activity

The anticancer potential of this compound was assessed through in vitro studies against several cancer cell lines. The results are summarized below:

Cell Line IC50 (µg/mL) Activity
MCF-7 (Breast Cancer)0.28High
A549 (Lung Carcinoma)0.52High
NUGC (Gastric Cancer)0.028Very High

The compound exhibited selective cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .

3. Anticonvulsant Activity

Preliminary studies have shown that compounds derived from the thiadiazole scaffold possess anticonvulsant properties. The compound was evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models:

Model Protection (%) Dose (mg/kg)
MES80100
PTZ66.67100

These results suggest that the compound may act on GABA receptors and voltage-gated ion channels to exert its anticonvulsant effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups such as bromine on the phenyl ring enhances biological activity. The substitution patterns on the thiadiazole ring also play a crucial role in modulating the activity of the derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including methyl 2-((2-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Thiadiazole derivatives are believed to induce apoptosis in cancer cells by disrupting cellular processes and promoting oxidative stress. For instance, compounds similar to this compound have shown effectiveness against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines in vitro .
Compound Cell Line IC50 Value (µM) Reference
Methyl 2...HepG-20.028
Methyl 2...A-549Significant inhibition

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. This compound may exhibit activity against various bacterial strains and fungi.

  • Research Findings : Studies report that derivatives with the thiadiazole structure demonstrate potent antibacterial and antifungal activities. For example, compounds similar to methyl 2... have been tested against Gram-positive and Gram-negative bacteria with promising results .
Microorganism Activity Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureusModerate32.6 µg/mL
Escherichia coliWeakNot significant

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have also been explored. Methyl 2... may contribute to reducing inflammation through inhibition of pro-inflammatory cytokines.

  • Case Studies : Various studies indicate that compounds with similar structures can significantly reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

Recent research has suggested that thiadiazole derivatives could possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

  • Mechanism and Evidence : The neuroprotective effects are attributed to their ability to modulate neurotransmitter levels and protect neurons from oxidative stress. Studies show that certain thiadiazole derivatives improve cognitive function in animal models of Alzheimer's disease .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of methyl 2... involves various chemical reactions that enhance its biological activity. Understanding the structure activity relationship is crucial for optimizing its efficacy.

Synthesis Pathway

The synthesis typically involves:

  • Formation of the thiadiazole ring.
  • Introduction of bromophenyl and thioacetate groups.
  • Final modifications to enhance solubility and bioavailability.

Structure Activity Relationship

Research indicates that substituents on the thiadiazole ring significantly influence biological activity:

  • Electron-withdrawing groups enhance anticancer activity.
  • Alkyl substitutions improve antimicrobial properties .

Comparison with Similar Compounds

Structural Features

The compound shares core motifs with several derivatives, differing in heterocyclic rings, substituent positions, and functional groups:

Compound Name Core Structure Substituents/Modifications Key Structural Differences Reference
Methyl 2-((2-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate 1,3,4-Thiadiazole 4-Bromophenyl, thioether, acetamide, methyl ester Reference compound for comparison N/A
3-[(5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one (7A1) 1,3,4-Thiadiazole + Quinazoline 4-Bromophenyl, quinazoline fusion, methyl group Extended quinazoline ring enhances π-stacking
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (2c) 1,3,4-Thiadiazole 4-Bromobenzylidene, free -SH group -SH group increases reactivity
2-Oxo-2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl 2-(Naphtho[2,1-b]furan-1-yl)acetate (14) 1,3,4-Thiadiazole Naphthofuran ester, phenyl group Bulky naphthofuran may hinder solubility
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate 1,3,4-Thiadiazole + Triazole Triazole ring, sodium carboxylate Ionic form improves water solubility

Key Observations :

  • Heterocyclic Core : Compounds with fused rings (e.g., quinazoline in 7A1 ) exhibit enhanced planar rigidity, favoring interactions with aromatic enzyme pockets.
  • Substituent Position : Bromophenyl at the 4-position (target compound) vs. 2-position in 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine alters electronic effects (e.g., dipole moments).
  • Functional Groups : Free -SH in 2c increases nucleophilicity, while ester groups (target compound, 14 ) influence lipophilicity and metabolic stability.

Key Observations :

  • Yield Efficiency : Schiff base formation (2c, 82% ) outperforms multi-step syntheses (e.g., 7A1, 56% ).
  • Reaction Complexity : Compounds with fused heterocycles (e.g., 6.5 ) require stringent conditions but achieve high yields (89.6%).
Antimicrobial Activity:
  • 7A1 : Demonstrated moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) .
  • 14 : Oxadiazole-thiadiazole hybrids showed superior antibacterial activity (MIC: 4 µg/mL) due to naphthofuran lipophilicity .
  • Sodium Triazole Derivative : Higher enzyme interaction energy than references, suggesting enhanced target binding.
Solubility and Stability:
  • Target Compound : Methyl ester improves membrane permeability but may reduce aqueous solubility.
  • Sodium Carboxylate : Ionic form enhances solubility, suitable for intravenous formulations.
  • 2c : -SH group prone to oxidation, requiring stabilizers for long-term storage.
Spectroscopic Data:
  • IR: Thiadiazole rings show C=N stretches near 1620 cm⁻¹ , while amide C=O appears at 1677–1656 cm⁻¹ .
  • NMR: 4-Bromophenyl protons resonate at δ 7.52–7.77 (2c ), consistent with aromatic substitution patterns.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-((2-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate, and how can reaction conditions be optimized?

  • Methodology : The synthesis of thiadiazole derivatives typically involves cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8–9) to precipitate intermediates . Alkylation with bromoacetate esters in ethanol under reflux (5 hours) is critical for introducing the thioacetate moiety . Optimization includes monitoring reaction progress via TLC, controlling stoichiometry (1:1 molar ratio of thiadiazole intermediate to alkylating agent), and solvent selection (e.g., DMSO/water for recrystallization) .
  • Example Data :

StepYieldMelting PointReference
Cyclization85–90%N/A
Alkylation91%191–193°C

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • ¹H NMR : Analyze proton environments (e.g., aromatic protons at δ 7.99–8.01 ppm, NH₂ signals at δ 7.32 ppm) .
  • Mass Spectrometry (EI) : Confirm molecular ion peaks (e.g., m/z 282 [M+1] for related thiadiazoles) .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
    • Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw) and elemental analysis (C, H, N, S) .

Q. How can solubility and stability challenges be addressed during in vitro assays?

  • Methodology :

  • Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in assay buffers .
  • Stability : Conduct stability studies under physiological pH (7.4) and temperature (37°C) for 24–48 hours, monitored via HPLC .

Advanced Research Questions

Q. What mechanistic insights can molecular docking provide for this compound’s biological activity?

  • Methodology : Perform docking simulations (e.g., AutoDock Vina) using protein targets (e.g., kinases, enzymes) from PDB. Validate with MD simulations (100 ns) to assess binding stability .
  • Example : Docking scores (<−7.0 kcal/mol) suggest strong binding to ATP-binding pockets in kinases, correlating with enzyme inhibition assays .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Methodology :

  • Orthogonal Assays : Compare enzyme inhibition (e.g., IC₅₀) with cell viability (MTT assay) to identify off-target effects .
  • Pharmacokinetic Profiling : Assess membrane permeability (Caco-2 assay) and metabolic stability (microsomal incubation) .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Analog Synthesis : Modify the bromophenyl group (e.g., replace with chlorophenyl) or thioacetate chain (e.g., ethyl vs. methyl esters) .
  • Selectivity Screening : Test against related targets (e.g., kinase panels) to identify key substituent contributions .

Q. How can reaction byproducts be minimized during large-scale synthesis?

  • Methodology :

  • Process Control : Use continuous-flow reactors for precise temperature and mixing control .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported biological activities of similar thiadiazole derivatives?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, compound concentrations) across studies .
  • Dose-Response Validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Tables for Key Findings

Table 1 : Representative Synthetic Yields and Characterization Data

Compound StepYield (%)Melting Point (°C)Key Spectral Data
Thiadiazole Intermediate90139–140¹H NMR (DMSO-d₆): δ 7.99 (Ph)
Final Product91191–193MS: m/z 282 [M+1]

Table 2 : Solubility Profile in Common Solvents

SolventSolubility (mg/mL)
DMSO>50
Ethanol10–15
Water<1

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